Cas no 1099657-24-5 (1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide)
1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide
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- Inchi: 1S/C18H18N2O2/c19-18(22)16-12-14-8-4-5-9-15(14)20(16)17(21)11-10-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H2,19,22)
- InChI Key: ZJRHRFJLFTXJPM-UHFFFAOYSA-N
- SMILES: N1(C(=O)CCC2=CC=CC=C2)C2=C(C=CC=C2)CC1C(N)=O
1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2862-0112-1mg |
1-(3-phenylpropanoyl)-2,3-dihydro-1H-indole-2-carboxamide |
1099657-24-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide
1-(3-Phenylpropanoyl)-2,3-Dihydroindole-2-Carboxamide: A Comprehensive Overview
1-(3-Phenylpropanoyl)-2,3-dihydroindole-2-carboxamide (CAS No. 1099657-24-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydroindole derivatives, which have been extensively studied due to their potential biological activities and applications in drug discovery. The molecule combines a dihydroindole core with a phenylpropanoyl group, making it a unique structure with promising properties.
The dihydroindole framework is a well-known scaffold in medicinal chemistry, often associated with neuroprotective and anti-inflammatory effects. The phenylpropanoyl substituent adds further complexity and functionality to the molecule, potentially enhancing its bioavailability and target specificity. Recent studies have highlighted the importance of such structural modifications in optimizing pharmacokinetic profiles and therapeutic efficacy.
From a structural perspective, 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide features a conjugated system that may contribute to its stability and reactivity. The carboxamide group is particularly notable for its ability to form hydrogen bonds, which can play a crucial role in molecular recognition and binding affinity. This feature makes the compound a strong candidate for further exploration in receptor-based drug design.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving coupling agents and protecting groups. Researchers have also explored various methods to modify the substituents on the dihydroindole ring, aiming to enhance its pharmacological properties. For instance, substituting the phenyl group with electron-withdrawing or donating groups has been shown to modulate the compound's activity against specific targets.
In terms of applications, 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide has demonstrated potential in several therapeutic areas. Preclinical studies suggest that it may exhibit anti-cancer properties by inhibiting key enzymes involved in tumor progression. Additionally, its anti-inflammatory effects have been explored in models of chronic inflammation, highlighting its potential as a novel therapeutic agent.
One of the most promising aspects of this compound is its ability to cross the blood-brain barrier (BBB), which is critical for treating central nervous system (CNS) disorders. Studies using advanced computational models have predicted favorable BBB penetration based on its molecular weight and lipophilicity profile. This characteristic positions it as a valuable tool in neurodegenerative disease research.
The development of 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide has also benefited from advancements in high-throughput screening (HTS) technologies. These techniques allow researchers to rapidly assess the compound's activity against a wide range of targets, accelerating its progression from the lab to clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies have further enhanced its potential for commercialization.
In conclusion, 1-(3-phenylpropanoyl)-2,3-dihydroindole-2-carboxamide (CAS No. 1099657-24-5) represents a cutting-edge molecule with diverse applications in drug discovery and development. Its unique structure, combined with recent advancements in synthetic and pharmacological research, underscores its significance as a promising candidate for future therapeutics.
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